

# Spectroscopic Profile of (3-Bromopyridin-4-YL)methanol: A Technical Guide

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## Compound of Interest

Compound Name: (3-Bromopyridin-4-YL)methanol

Cat. No.: B599396

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This technical guide provides a comprehensive overview of the spectroscopic data for **(3-Bromopyridin-4-YL)methanol**, a key intermediate in pharmaceutical and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Spectroscopic Data Summary

The structural elucidation of **(3-Bromopyridin-4-YL)methanol** is supported by a combination of spectroscopic techniques. The data presented below has been compiled from various sources and is summarized for clarity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1:  $^1\text{H}$  NMR Data for **(3-Bromopyridin-4-YL)methanol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.61	s	-	1H	H-2
8.51	d	4.8	1H	H-6
7.55	d	4.8	1H	H-5
4.76	s	-	2H	-CH <sub>2</sub> OH
2.89	s	-	1H	-OH

Solvent: CDCl<sub>3</sub>, Frequency: 300 MHz[1]

Table 2: <sup>13</sup>C NMR Data for **(3-Bromopyridin-4-YL)methanol**

Chemical Shift ( $\delta$ ) ppm	Assignment
151.14	C-6
149.45	C-4
148.54	C-2
122.47	C-5
119.90	C-3
63.47	-CH <sub>2</sub> OH

Solvent: CDCl<sub>3</sub>, Frequency: 75.5 MHz[1]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Absorption Bands for **(3-Bromopyridin-4-YL)methanol**

Wavenumber (cm <sup>-1</sup> )	Assignment
3152	O-H stretch (alcohol)
2894, 2829	C-H stretch (aliphatic)
1593	C=C/C=N stretch (pyridine ring)
1447, 1401	Aromatic ring vibrations
1333	-
1223	-
1170	-
1070	C-O stretch
1024	-
834	-
705	C-Br stretch
599	-

Technique: KBr pellet[1]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **(3-Bromopyridin-4-YL)methanol** (C<sub>6</sub>H<sub>6</sub>BrNO), the molecular weight is approximately 188.02 g/mol .[2] A characteristic feature in the mass spectrum is the presence of two molecular ion peaks of nearly equal intensity (M<sup>+</sup> and M+2), which is due to the natural isotopic abundance of bromine (<sup>79</sup>Br and <sup>81</sup>Br).[2]

Table 4: Mass Spectrometry Data for **(3-Bromopyridin-4-YL)methanol**

m/z	Assignment
188	[M] <sup>+</sup> (containing <sup>79</sup> Br or <sup>81</sup> Br)

Technique: GC/MS[\[1\]](#)

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

### NMR Spectroscopy

- Sample Preparation: A sample of **(3-Bromopyridin-4-YL)methanol** (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition: The  $^1\text{H}$  NMR spectrum is recorded on a 300 MHz spectrometer. A standard single-pulse experiment is used with a pulse angle of 30 degrees, a relaxation delay of 1 second, and an acquisition time of 3-4 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: The  $^{13}\text{C}$  NMR spectrum is recorded on the same spectrometer at a frequency of 75.5 MHz. A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) is employed. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (typically 1024 or more) and a relaxation delay of 2 seconds are used.

### Infrared (IR) Spectroscopy

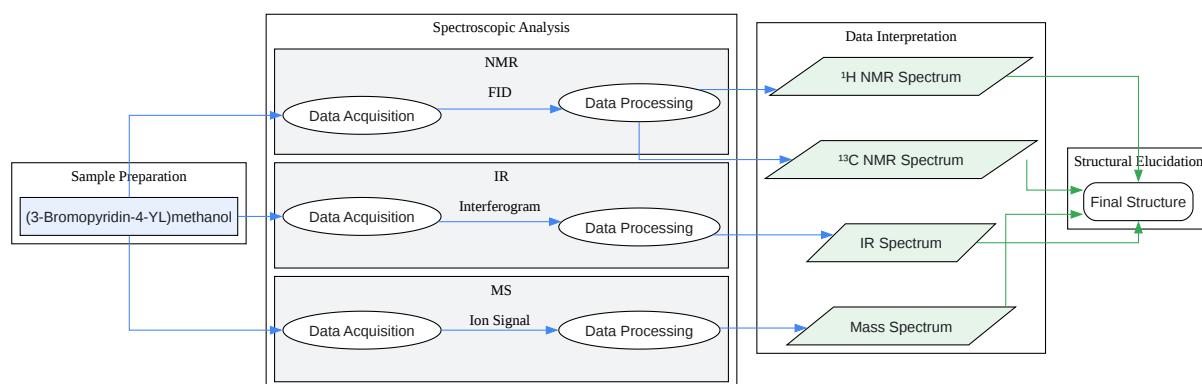
- Sample Preparation: A small amount of **(3-Bromopyridin-4-YL)methanol** is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is recorded over the range of  $4000\text{-}400\text{ cm}^{-1}$  by co-adding 16 or 32 scans at a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

### Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC, where it is vaporized and separated from the solvent.
- **Ionization and Analysis:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

## Workflow Visualization

The general workflow for the spectroscopic analysis of **(3-Bromopyridin-4-YL)methanol** is depicted in the following diagram.



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## References

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